(3-Dimethylaminomethyl-phenyl)-thiourea
CAS No.:
Cat. No.: VC13977924
Molecular Formula: C10H15N3S
Molecular Weight: 209.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3S |
|---|---|
| Molecular Weight | 209.31 g/mol |
| IUPAC Name | [3-[(dimethylamino)methyl]phenyl]thiourea |
| Standard InChI | InChI=1S/C10H15N3S/c1-13(2)7-8-4-3-5-9(6-8)12-10(11)14/h3-6H,7H2,1-2H3,(H3,11,12,14) |
| Standard InChI Key | QJSRVVDCAYXCBA-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1=CC(=CC=C1)NC(=S)N |
Introduction
(3-Dimethylaminomethyl-phenyl)-thiourea is a chemical compound belonging to the class of thioureas, which are derivatives of thiourea characterized by the presence of a thiocarbonyl group. This compound is notable for its biological activities and potential applications in medicinal chemistry, particularly as a precursor for various organic syntheses and as a catalyst in chemical reactions.
Synthesis of (3-Dimethylaminomethyl-phenyl)-thiourea
The synthesis of (3-Dimethylaminomethyl-phenyl)-thiourea typically involves the reaction of dimethylaminomethyl-phenylamine with isothiocyanates. The reaction conditions are crucial for optimizing yield and purity, with key parameters including temperature control during refluxing (typically around 80-100°C) and the choice of solvent, which affects solubility and reaction kinetics. Yield percentages can vary based on these conditions but often exceed 70% under optimal circumstances.
Analytical Techniques
Relevant analytical techniques such as differential scanning calorimetry (DSC) can be employed to assess thermal stability and phase transitions of (3-Dimethylaminomethyl-phenyl)-thiourea. NMR and IR spectroscopy are used for structural analysis.
Potential Applications in Medicinal Chemistry
Given its structural characteristics and the general properties of thioureas, (3-Dimethylaminomethyl-phenyl)-thiourea may have potential applications in medicinal chemistry as a precursor or catalyst. Its electron-donating groups could enhance its role in chemical reactions, but further research is needed to explore these possibilities fully.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume